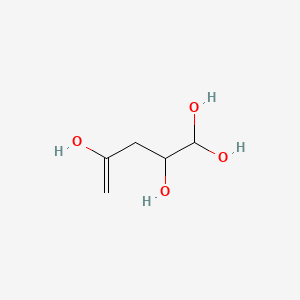

Pent-4-ene-1,1,2,4-tetrol

Description

Pent-4-ene-1,1,2,4-tetrol is an aliphatic polyol characterized by four hydroxyl (-OH) groups and a terminal alkene moiety at position 4. Its molecular formula is inferred as C₅H₁₀O₄, with hydroxyls located at carbons 1, 1, 2, and 4, and a double bond between carbons 4 and 5. Polyols like this are often utilized in cyclization reactions, hydrogen-bond-driven self-assembly, or as precursors for functional materials .

Properties

CAS No. |

165314-42-1 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.131 |

IUPAC Name |

pent-4-ene-1,1,2,4-tetrol |

InChI |

InChI=1S/C5H10O4/c1-3(6)2-4(7)5(8)9/h4-9H,1-2H2 |

InChI Key |

XDPRRGRBPQPPJV-UHFFFAOYSA-N |

SMILES |

C=C(CC(C(O)O)O)O |

Synonyms |

4-Pentene-1,1,2,4-tetrol (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Pent-4-ene-1,1,2,4-tetrol with three related compounds from the provided evidence, focusing on functional groups, reactivity, and applications.

Pent-4-ene-1,3-diol

- Molecular Formula : C₅H₁₀O₂

- Functional Groups : Two -OH groups (positions 1 and 3), one alkene (position 4).

- Reactivity : Undergoes carbonylative double cyclization with [Fe(CO)₅] under flow conditions to form cyclic products (e.g., Scheme 6 and 7 in ). The reaction efficiency is attributed to the diol’s ability to coordinate with iron carbonyls, enabling CO insertion and cyclization .

- Applications : Primarily used in catalytic synthesis of heterocycles or lactones.

Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)

- Molecular Formula : C₁₄H₁₂O₃

- Functional Groups : Two -OH groups (positions 1 and 3 on benzene), an ethenyl bridge, and aromaticity.

- Reactivity: Exhibits antioxidant properties due to phenolic hydroxyls and conjugation. Stable in hydrophobic environments.

- Applications : Pharmacological research (e.g., anti-aging, cardioprotection), food additives, and cosmetic formulations .

- Comparison : Unlike the aliphatic tetrol, Resveratrol’s aromatic structure limits solubility in polar solvents. The tetrol’s multiple hydroxyls could offer superior hydrophilicity but lack the conjugated system for UV-driven applications.

1,1,3,4-Tetrachloro-4-methylpent-1-ene

- Molecular Formula : C₆H₈Cl₄

- Functional Groups : Four chlorine atoms, one alkene (position 1), and a methyl group.

- Reactivity : Chlorine substituents create electrophilic sites, favoring substitution or elimination reactions. The alkene may undergo addition reactions.

- Applications : Industrial intermediate for halogenated polymers or agrochemicals .

- Comparison : The tetrol’s hydroxyls contrast sharply with this compound’s chlorinated structure. While the tetrol is hydrophilic and likely biocompatible, the chlorinated derivative is hydrophobic and toxic, suited for niche industrial uses.

Comparative Data Table

Key Research Findings and Implications

- Reactivity Trends : The number and position of hydroxyls significantly influence reactivity. While pent-4-ene-1,3-diol’s two -OH groups facilitate cyclization with Fe(CO)₅ , the tetrol’s four -OH groups may introduce steric hindrance or competing coordination sites, necessitating optimized reaction conditions.

- Industrial vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.